molecular formula C14H14Cl2N2O4 B2704436 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide CAS No. 2034314-07-1

3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide

Cat. No.: B2704436
CAS No.: 2034314-07-1
M. Wt: 345.18
InChI Key: STPHJSDOSXVENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide is a synthetic small molecule of significant interest in antimicrobial research, designed by integrating a dichlorophenyl moiety with an oxazolidinone-based pharmacophore. The core research value of this compound lies in its potential as a novel protein synthesis inhibitor for studying Gram-positive bacterial pathogens. The oxazolidinone class of antibiotics is known to bind to the P-site of the bacterial 50S ribosomal subunit, thereby inhibiting the formation of the initiation complex in protein translation . This well-defined mechanism makes oxazolidinone derivatives crucial tools for investigating bacterial resistance mechanisms and for exploring new strategies to combat multidrug-resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The strategic incorporation of the 2,6-dichlorophenyl group is a common feature in bioactive molecules aimed at enhancing binding affinity and modulating the compound's physicochemical properties, potentially leading to improved pharmacological profiles in research settings . Consequently, this compound serves as a valuable chemical entity for advanced microbiological studies, structure-activity relationship (SAR) investigations in medicinal chemistry, and the development of new anti-infective agents. It is supplied exclusively for laboratory research applications.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4/c15-10-2-1-3-11(16)9(10)4-5-12(19)17-6-7-18-13(20)8-22-14(18)21/h1-3H,4-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPHJSDOSXVENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)CCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,6-dichlorophenylamine, is reacted with a suitable acylating agent to form the dichlorophenyl intermediate.

    Oxazolidinone Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxazolidinone ring.

    Amide Bond Formation: Finally, the oxazolidinone intermediate is reacted with a propanoyl chloride derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the oxazolidinone ring.

    Reduction Products: Reduced forms of the carbonyl groups.

    Substitution Products: Substituted dichlorophenyl derivatives.

Scientific Research Applications

The compound 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide , with the CAS number 1903407-64-6, is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential applications, mechanisms of action, and relevant case studies.

Pharmaceutical Applications

The compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, particularly in the context of:

  • Anti-inflammatory Activity : The oxazolidinone structure is known to exhibit anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit enzymes involved in inflammation, such as phospholipase A2 .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of oxazolidinones possess antimicrobial activity against various pathogens, making this compound a candidate for further exploration in antibiotic development .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of oxazolidinone derivatives, researchers found that compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests a potential application in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of oxazolidinone derivatives against resistant strains of bacteria. The results indicated that compounds with structural similarities to the target compound exhibited notable antibacterial activity, highlighting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in the 2,6-dichlorophenyl substitution pattern and the oxazolidinone-ethyl side chain. Below is a comparison with related compounds from literature and databases:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Pharmacological Activity Key Research Findings References
Target Compound 2,6-dichlorophenyl; oxazolidinone-ethyl Hypothesized antibacterial/CNS activity Limited direct studies; structural similarity to oxazolidinones [Inferred]
Propanil (N-(3,4-Dichlorophenyl)propanamide) 3,4-dichlorophenyl Herbicide Inhibits acetolactate synthase in plants
BD 1008 (Sigma ligand) 3,4-dichlorophenyl; pyrrolidinyl-ethyl Sigma-1 receptor antagonist High affinity for σ1 receptors; neuropathic pain modulation
Propiconazole 2,4-dichlorophenyl; triazole-dioxolane Antifungal Inhibits ergosterol synthesis; agricultural use

Substituent Position and Activity

  • This contrasts with 3,4-dichlorophenyl (Propanil, BD 1008) and 2,4-dichlorophenyl (Propiconazole), where substituents occupy ortho/meta positions, altering electronic distribution and target selectivity . Oxazolidinone vs. Triazole/Dioxolane: The oxazolidinone ring in the target compound is structurally distinct from Propiconazole’s triazole-dioxolane system, which is critical for antifungal activity via cytochrome P450 inhibition .

Pharmacological Implications

  • Antibacterial Potential: The oxazolidinone moiety suggests a mechanism akin to linezolid (bacterial protein synthesis inhibition). However, the 2,6-dichlorophenyl group may confer unique pharmacokinetic properties, such as enhanced lipophilicity or resistance to metabolic degradation.
  • CNS Activity: Analogues like BD 1008 (sigma-1 ligands) highlight the role of dichlorophenyl groups in central nervous system (CNS) targeting. The target compound’s oxazolidinone-ethyl side chain may limit blood-brain barrier penetration compared to BD 1008’s pyrrolidinyl group .

Biological Activity

3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide, identified by its CAS number 2034314-07-1, is a synthetic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄Cl₂N₂O₄
  • Molecular Weight : 345.2 g/mol
  • Structure : The compound features a dichlorophenyl group and a dioxooxazolidin moiety, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Antifungal Properties : Similar compounds have shown activity against filamentous fungi such as Aspergillus fumigatus and Scedosporium apiospermum .
  • Enzyme Inhibition : The presence of the dioxooxazolidin structure suggests possible inhibition of enzymes involved in metabolic pathways.

Antimicrobial Effects

Research has indicated that derivatives of dichlorophenyl compounds possess significant antimicrobial properties. For instance, related compounds have been documented to demonstrate antifungal effects comparable to established antifungal agents like ketoconazole and oxiconazole .

Case Studies

  • Antifungal Activity Study :
    • A study examined the antifungal effects of various polyazole derivatives derived from dichlorophenyl structures. The results indicated that certain modifications enhanced antifungal efficacy against specific pathogenic fungi .
  • Enzyme Interaction Studies :
    • Investigations into the enzyme inhibition mechanisms revealed that compounds similar to this compound could inhibit key enzymes responsible for fungal cell wall synthesis, thereby exerting their antifungal effects.

Data Table: Biological Activity Summary

Activity Type Effectiveness Reference
AntimicrobialEffective against bacteria
AntifungalComparable to ketoconazole
Enzyme InhibitionPotential inhibition of enzymes

Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of compounds similar to this compound. The incorporation of specific functional groups has been shown to improve potency and selectivity against target pathogens.

Q & A

Q. What are the recommended synthetic routes for 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide, and what analytical techniques confirm its purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route starts with coupling 2,6-dichlorophenylpropanoic acid with 2-(2,4-dioxooxazolidin-3-yl)ethylamine via carbodiimide-mediated amidation. Key intermediates should be purified using column chromatography. Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify structural integrity.
  • HPLC (≥95% purity threshold) with UV detection.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight .

Q. How does the 2,6-dichlorophenyl substituent influence the compound’s physicochemical properties and target binding?

Methodological Answer: The 2,6-dichlorophenyl group enhances lipophilicity (calculated logP ~3.2), improving membrane permeability but reducing aqueous solubility. The steric bulk of the dichloro substituents may restrict rotational freedom, favoring interactions with hydrophobic binding pockets. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while surface plasmon resonance (SPR) assays quantify affinity for targets like kinases or GPCRs .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the compound’s activity on oxidative stress pathways, and how should data discrepancies be addressed?

Methodological Answer:

  • HepaRG cells (human hepatoma line): Measure ROS levels via DCFDA fluorescence and mitochondrial membrane potential using JC-1 dye.
  • Primary hepatocytes : Assess gene expression (e.g., Nrf2, SOD1) via qPCR.
  • Discrepancy resolution :
    • Use dose-response curves (1 nM–100 µM) to rule out off-target effects.
    • Validate findings with orthogonal assays (e.g., glutathione depletion via LC-MS) .

Q. How can crystallographic fragment screening elucidate binding interactions between the compound and FAD-dependent oxidoreductases?

Methodological Answer:

  • Crystallization : Co-crystallize the compound with Chaetomium thermophilum FAD-dependent oxidoreductase (CtOXR) at 1.8–2.2 Å resolution.
  • Fragment screening : Use a library of halogenated analogs to identify electron density maps highlighting key interactions (e.g., hydrogen bonds with Arg127, hydrophobic contacts with Phe89).
  • Thermal shift assays : Validate binding by monitoring protein melting temperature (ΔTm) shifts .

Q. What strategies resolve contradictory results in receptor binding assays involving this compound and structurally related analogs?

Methodological Answer:

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-SR142801 for NK3 receptors) to determine IC50 values.
  • Selectivity panels : Screen against a broad receptor panel (e.g., GPCRs, ion channels) to identify off-target effects.
  • Molecular dynamics simulations : Compare binding stability (RMSD <2 Å) between analogs and the parent compound to explain affinity differences .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

Methodological Answer:

  • Standardize assay conditions : Use identical passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo).
  • Pharmacokinetic profiling : Measure intracellular compound concentrations via LC-MS to rule out uptake variability.
  • Gene expression correlation : Cluster cell lines by transcriptomic profiles (e.g., RNA-seq) to identify resistance markers (e.g., ABC transporters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.